3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride
Description
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride (CAS: 1160251-11-5) is a benzoyl chloride derivative featuring ethoxy and 4-fluorobenzyloxy substituents on the aromatic ring. Its molecular structure (C₁₆H₁₃ClF₂O₃) confers unique reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable in synthesizing esters, amides, and pharmaceutical intermediates. The compound is synthesized via alkylation of phenolic precursors using 4-fluorobenzyl bromide under basic conditions, followed by chlorination of the resulting benzaldehyde derivative .
Key applications include its use as a building block in drug discovery and material science, though its stability under hydrothermal conditions and reactivity with nucleophiles require careful handling .
Properties
IUPAC Name |
3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)5-8-14(15)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYROGMPZXMVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step Process:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Esterification / Protection | Starting with 3-ethoxy-4-hydroxybenzoic acid or its ester derivative | Acid or base catalyzed esterification | Not explicitly detailed in current patents but common in aromatic synthesis |
| b. Etherification | Formation of the 4-[(4-fluorobenzyl)oxy] group | Reacting the phenolic hydroxyl with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate, in a polar aprotic solvent like acetone or DMF | , |
| c. Chlorination | Conversion of the acid derivative to acyl chloride | Treatment with thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus oxychloride (POCl₃) | , |
Example Reaction Scheme:
3-ethoxy-4-hydroxybenzoic acid + 4-fluorobenzyl chloride → Etherified intermediate
Etherified intermediate + SOCl₂ → 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride
Notes:
- The etherification step typically proceeds under reflux conditions, with stirring and inert atmosphere.
- Excess thionyl chloride ensures complete conversion to the acyl chloride, followed by distillation or solvent removal.
Alternative Route via Direct Chlorination of Benzoyl Precursors
Overview:
This method involves the chlorination of pre-formed benzoyl derivatives bearing the desired substituents, offering a route to the acyl chloride with high specificity.
Process Details:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Synthesis of Benzoyl Derivative | Preparation of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid or ester | As above, via esterification and ether formation | , |
| b. Chlorination | Conversion to acyl chloride | Use of oxalyl chloride or thionyl chloride at reflux, often with catalytic DMF to accelerate |
Process Optimization:
- Reaction temperature typically maintained between 55°C and 70°C.
- Excess chlorinating agent ensures complete conversion.
- Post-reaction, excess reagents are removed via distillation under reduced pressure.
Industrial-Scale Synthesis Considerations
- Use of large reactors with precise temperature control.
- Reagent purity and solvent choice critically influence yield and purity.
- Common solvents include N-methyl-2-pyrrolidone (NMP), dichloromethane, or ethyl acetate.
- Purification often involves filtration, washing, and distillation.
- Synthesis of the phenolic ether intermediate.
- Chlorination with thionyl chloride or oxalyl chloride.
- Purification via recrystallization or distillation.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Main Reaction | Yield | Advantages | References |
|---|---|---|---|---|---|---|
| Method 1 | 3-ethoxy-4-hydroxybenzoic acid | 4-fluorobenzyl chloride, K₂CO₃, SOCl₂ | Etherification + Chlorination | ~70-85% | High purity, scalable | , |
| Method 2 | Benzoyl precursor | Oxalyl chloride | Direct chlorination | ~75-90% | Efficient for large scale |
Research Findings and Notes:
- The use of thionyl chloride is preferred for its high reactivity and ease of removal of by-products.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity.
- Purification steps, including washing with water, organic extraction, and recrystallization, are essential to obtain high-quality acyl chloride suitable for subsequent applications.
- Safety considerations include handling of reactive chlorinating agents and disposal of by-products like SO₂ and HCl gases.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed to form 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted benzoyl derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride involves its ability to act as an electrophile in various chemical reactions. The chloride group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives and in the study of reaction mechanisms .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on benzoyl chloride derivatives significantly influence their physical properties and reactivity. Below is a comparative analysis with structurally related compounds:
Key Observations :
Reactivity in Catalytic and Electrochemical Reactions
Electrochemical studies reveal distinct behavior between benzoyl chloride derivatives:
- Benzoyl chloride forms stilbene dibenzoate via radical coupling in the absence of additives, while benzoyl fluoride generates benzyl benzoate due to stable anion radical intermediates .
- The target compound’s fluorinated substituents may stabilize transition states in fluorination reactions, as seen in catalytic systems where benzoyl chloride exhibits a first-order rate dependence on substrate concentration .
- Comparative reductions of 4-fluorobenzyl chloride () show higher flammability risks compared to the target compound, necessitating stricter safety protocols .
Biological Activity
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, with the molecular formula CHClFO and a molecular weight of approximately 308.74 g/mol, is an acyl chloride compound characterized by its unique structure that includes an ethoxy group and a fluorobenzyl ether moiety attached to a benzoyl chloride framework. Although its specific biological activity remains largely undocumented, it is primarily utilized in proteomics as a derivatization reagent for hydroxyl and amino compounds, facilitating the identification and quantification of biomolecules .
The compound's structure is defined by the following identifiers:
- Molecular Formula: CHClFO
- Molecular Weight: 308.74 g/mol
- Functional Groups: Acyl chloride (-COCl), ethoxy group (-OEt), and fluorobenzyl ether.
The presence of the acyl chloride group suggests that it can function as a reactive intermediate in organic synthesis, allowing it to act as an acylating agent that introduces acyl groups onto other molecules. This reactivity is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals its distinctiveness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Ethoxy-4-(fluorobenzyl)benzoic acid | CHFO | Contains a carboxylic acid instead of acyl chloride |
| 3-Ethoxy-4-(2-fluorobenzyl)benzoic acid | CHFO | Similar structure but different fluorobenzyl position |
| 3-Ethoxy-4-(3-fluorobenzyl)benzoic acid | CHFO | Variation in fluorobenzyl position |
The acyl chloride functionality of this compound enhances its reactivity compared to other derivatives that contain carboxylic acid groups, making it particularly useful for derivatization purposes in proteomics .
Currently, there is no documented mechanism of action for this compound. However, acyl chlorides are generally known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This property may enable the compound to interact with various biological molecules, although specific studies are needed to elucidate these interactions fully .
Case Studies and Research Findings
Due to the limited availability of research specifically targeting this compound, there are no extensive case studies or detailed findings available at this time. The lack of commercial availability and comprehensive studies suggests that further research is necessary to explore its biological potential fully.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride in laboratory settings?
- Methodological Answer :
- Skin/Eye Protection : Use nitrile gloves and chemical goggles to prevent direct contact. In case of skin exposure, rinse immediately with water for ≥15 minutes and remove contaminated clothing .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as benzoyl chloride derivatives can release corrosive gases .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis. Avoid moisture and static discharge .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- LC-MS : Use reverse-phase chromatography with electrospray ionization (ESI) to detect impurities. Compare retention times with standards .
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm substituent positions (e.g., ethoxy and 4-fluorobenzyloxy groups) and detect hydrolyzed byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., expected [M+H] ion) and fragmentation patterns .
Q. What are the optimal conditions for synthesizing amides or esters using this benzoyl chloride?
- Methodological Answer :
- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.
- Base Catalysis : Add triethylamine (1.2–1.5 eq) to neutralize HCl generated during acylation .
- Temperature : Conduct reactions at 0–25°C to balance reactivity and side reactions. Monitor progress via TLC or in situ FTIR for carbonyl absorption shifts .
Advanced Research Questions
Q. How can derivatization with this compound improve sensitivity in targeted metabolomics?
- Methodological Answer :
- Hydroxyl Group Labeling : React with hydroxyl-containing metabolites (e.g., catecholamines) under alkaline conditions (pH 9–10) to form stable benzoylated derivatives. This enhances hydrophobicity, improving LC retention and MS ionization efficiency .
- Internal Standards : Use deuterated analogs (e.g., -benzoyl chloride) to correct for matrix effects and quantify recovery rates .
Q. What explains conflicting carcinogenicity data among benzoyl chloride derivatives in animal studies?
- Methodological Answer :
- Metabolic Pathways : Benzoyl chloride derivatives with electron-withdrawing groups (e.g., 4-fluoro) may resist enzymatic detoxification, increasing bioactivation to carcinogenic intermediates. Compare in vitro metabolic stability assays (e.g., liver microsomes) .
- Exposure Route : Subcutaneous administration of benzyl chloride induced localized tumors in rats, while inhalation of benzoyl chloride showed no significant carcinogenicity. Design studies to evaluate route-specific metabolic activation .
Q. How do substituents influence the reactivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer :
- Electrophilicity : The 4-fluorobenzyloxy group increases electrophilicity of the carbonyl carbon via electron-withdrawing effects, accelerating reactions with amines or alcohols. Quantify using Hammett σ constants or DFT calculations .
- Steric Effects : The ethoxy group at the 3-position may hinder bulkier nucleophiles (e.g., tert-butanol). Compare reaction rates with substituted benzoyl chlorides via kinetic studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in stability data under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor hydrolysis via HPLC. Use Arrhenius modeling to extrapolate shelf-life .
- Hydrolysis Pathways : Identify degradation products (e.g., 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid) using LC-HRMS and correlate with storage conditions (humidity, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
